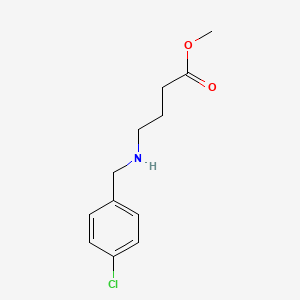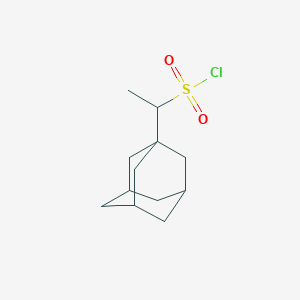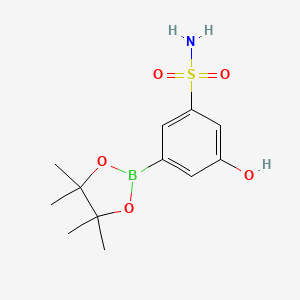
N-methylethanecarbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylethanecarbonimidoyl chloride is an organic compound with the molecular formula C3H6ClN. It is a derivative of carbonimidoyl chloride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylethanecarbonimidoyl chloride can be synthesized through several methods. One common method involves the reaction of N-methylformamide with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors. The process involves the continuous addition of N-methylformamide and thionyl chloride, followed by distillation to separate the desired product. The reaction is carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-methylethanecarbonimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
Hydrolysis: It hydrolyzes in the presence of water to form N-methylformamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Temperature: Most reactions occur at room temperature or under mild heating.
Major Products Formed
N-methylformamide: Formed through hydrolysis.
Substituted N-methylethanecarbonimidoyl derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
N-methylethanecarbonimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-methylethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbon atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom.
N-methylformamide: A precursor in the synthesis of N-methylethanecarbonimidoyl chloride.
N-methylthiocarbamoyl chloride: Contains a sulfur atom instead of an oxygen atom
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of a single methyl group on the nitrogen atom. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs .
Propriétés
Numéro CAS |
996-25-8 |
|---|---|
Formule moléculaire |
C3H6ClN |
Poids moléculaire |
91.54 g/mol |
Nom IUPAC |
N-methylethanimidoyl chloride |
InChI |
InChI=1S/C3H6ClN/c1-3(4)5-2/h1-2H3 |
Clé InChI |
ZAYALXOCHCPYQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)


![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)




![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)


